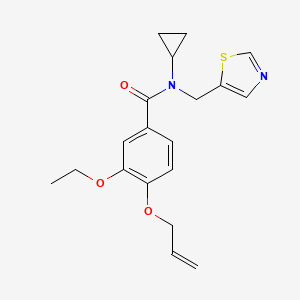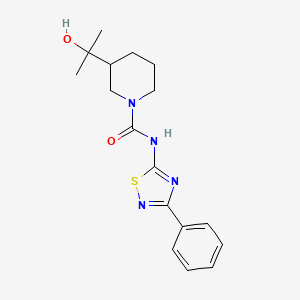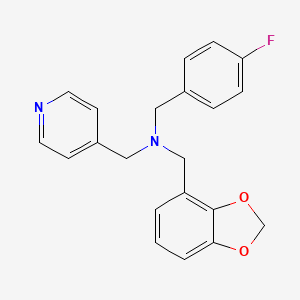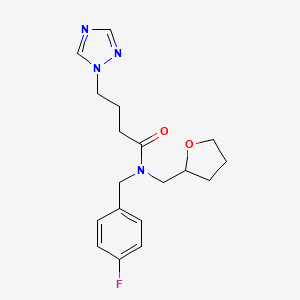![molecular formula C19H25N3O3 B5906094 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide](/img/structure/B5906094.png)
5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide, also known as IMPE, is a synthetic compound that belongs to the class of isoxazole carboxamides. It has been extensively studied for its potential applications in the field of neuroscience and cancer research.
科学的研究の応用
5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience and cancer research. In neuroscience, 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
作用機序
The exact mechanism of action of 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide is not fully understood. However, it has been suggested that 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide may act as an agonist for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. Activation of the sigma-1 receptor by 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide may lead to the activation of various signaling pathways that result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide has been shown to have various biochemical and physiological effects, including neuroprotection, improvement of cognitive function, inhibition of cancer cell growth, and induction of apoptosis. In animal models of Alzheimer's disease, 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide has been shown to reduce the levels of amyloid-beta protein, which is a key pathological feature of the disease. In cancer cell lines, 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis through various mechanisms.
実験室実験の利点と制限
One of the advantages of using 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of the receptor activity without affecting other cellular processes. However, one of the limitations of using 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in animal models.
将来の方向性
There are several future directions for the study of 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to investigate its potential applications in cancer therapy, including combination therapy with other anti-cancer drugs. Finally, there is a need for the development of more water-soluble analogs of 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide that can be easily administered in animal models.
合成法
5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-methyl-2-nitrobenzoic acid with isopropylamine, which results in the formation of the intermediate product, 5-methyl-2-(isopropylamino)benzoic acid. The second step involves the reaction of the intermediate product with pentanoyl chloride, which results in the formation of 5-methyl-2-(pentanoylamino)benzoic acid. The final step involves the reaction of the intermediate product with isoxazole-3-carboxylic acid, which results in the formation of 5-isopropyl-N-[5-methyl-2-(pentanoylamino)phenyl]isoxazole-3-carboxamide.
特性
IUPAC Name |
N-[5-methyl-2-(pentanoylamino)phenyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-6-7-18(23)20-14-9-8-13(4)10-15(14)21-19(24)16-11-17(12(2)3)25-22-16/h8-12H,5-7H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGWRRPHEHMXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)NC(=O)C2=NOC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(methoxymethyl)-N-{3-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5906011.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-isobutyl-1H-benzimidazole](/img/structure/B5906017.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5906023.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5906070.png)
![(2-methoxy-5-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)methanol](/img/structure/B5906074.png)
![2-[4-(2-aminopyrimidin-4-yl)-1H-pyrazol-1-yl]-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B5906075.png)
![N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5906077.png)
![(2S)-2-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)-3-phenylpropanamide](/img/structure/B5906096.png)

![5-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoxaline](/img/structure/B5906127.png)
![3-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906131.png)